molecular formula C13H17ClN2O B14044161 (S)-4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hcl

(S)-4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hcl

Cat. No.: B14044161
M. Wt: 252.74 g/mol
InChI Key: XFSOFAHZSZZJFE-UTONKHPSSA-N
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Description

(S)-4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by its unique structural features, including an amino group, a benzonitrile moiety, and a chiral center, which contribute to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride typically involves multi-step organic reactions. One common approach is the condensation of 4-cyanobenzoyl chloride with (S)-2-amino-3,3-dimethylbutanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of (S)-4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as crystallization and chromatography ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

(S)-4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride has several applications in scientific research, including:

    Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Chemical Biology: As a probe to study biological pathways and molecular interactions.

    Industrial Chemistry: As a building block for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of (S)-4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center and functional groups enable it to bind selectively to these targets, modulating their activity and triggering downstream biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activities.

    4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile: The non-chiral version of the compound.

    4-(2-Amino-3,3-dimethylbutanoyl)benzoic acid: A structurally related compound with a carboxylic acid group instead of a nitrile group.

Uniqueness

(S)-4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride is unique due to its chiral center, which imparts specific stereochemical properties and biological activities

Properties

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

4-[(2S)-2-amino-3,3-dimethylbutanoyl]benzonitrile;hydrochloride

InChI

InChI=1S/C13H16N2O.ClH/c1-13(2,3)12(15)11(16)10-6-4-9(8-14)5-7-10;/h4-7,12H,15H2,1-3H3;1H/t12-;/m1./s1

InChI Key

XFSOFAHZSZZJFE-UTONKHPSSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)C1=CC=C(C=C1)C#N)N.Cl

Canonical SMILES

CC(C)(C)C(C(=O)C1=CC=C(C=C1)C#N)N.Cl

Origin of Product

United States

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